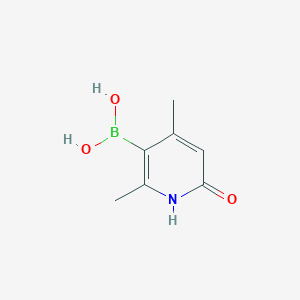
B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is a common method to prepare organoborane reagents . This reaction is generally rapid and proceeds with syn-selectivity and anti-Markovnikov addition .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration reactions. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents (e.g., toluene).
Major Products:
Oxidation: Boronic esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems .
Industry: In the industrial sector, boronic acids are used in the production of polymers, sensors, and materials with unique electronic properties .
Mechanism of Action
The mechanism of action of B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, leading to inhibition of its activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Pinacol boronic esters: Used in similar coupling reactions and have comparable reactivity.
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
Alkyl boronic acids: Similar in reactivity but differ in their alkyl substituents.
Uniqueness: B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and its application in enzyme inhibition make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1598436-79-3 |
|---|---|
Molecular Formula |
C7H10BNO3 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(2,4-dimethyl-6-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-4-3-6(10)9-5(2)7(4)8(11)12/h3,11-12H,1-2H3,(H,9,10) |
InChI Key |
XVNGGNBWWWBRKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NC(=O)C=C1C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















